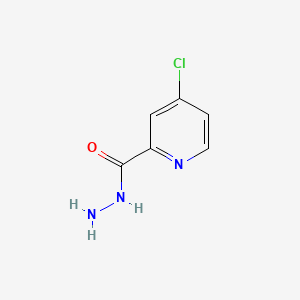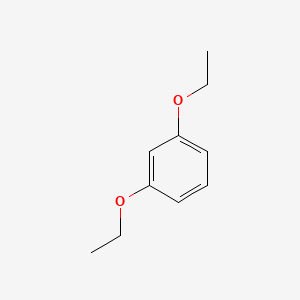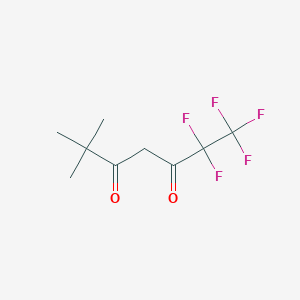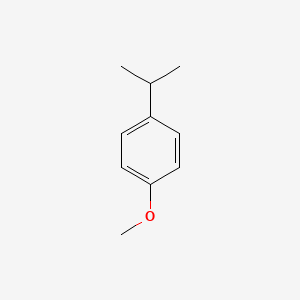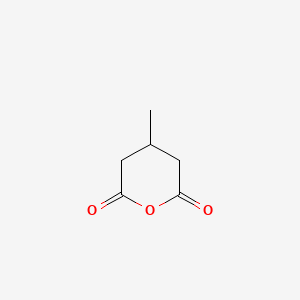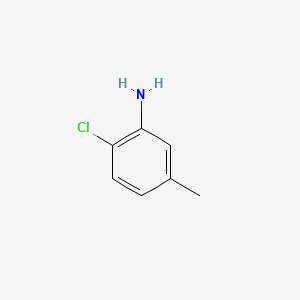
2-Chloro-5-méthylaniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylaniline consists of a benzene ring with a chlorine atom and a methyl group attached to it . The positions of these substituents on the benzene ring can be inferred from the name of the compound: the “2-Chloro-” indicates that the chlorine atom is attached to the second carbon atom in the ring, and the “5-methyl-” indicates that the methyl group is attached to the fifth carbon atom .Physical And Chemical Properties Analysis
2-Chloro-5-methylaniline has a density of 1.2±0.1 g/cm3, a boiling point of 229.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 107.2±0.0 °C . The compound has a molar refractivity of 40.2±0.3 cm3, and it accepts 1 hydrogen bond and donates 2 .Applications De Recherche Scientifique
Fabrication de tests de diagnostic
2-Chloro-5-méthylaniline: est utilisée dans la production de tests de diagnostic . Ces tests sont des outils essentiels dans les laboratoires cliniques pour la détection et la quantification d'analytes spécifiques dans un échantillon. La réactivité et la stabilité du composé le rendent approprié pour le développement de tests colorimétriques, où il peut agir comme un substrat chromogène.
Hématologie et histologie
En hématologie et en histologie, la this compound sert de réactif dans les procédures de coloration . Elle peut être utilisée pour créer des colorations spécifiques qui aident à visualiser ou à différencier les composants cellulaires au microscope, ce qui est crucial pour diagnostiquer les maladies et mener des recherches sur les cellules sanguines et les tissus.
Produits chimiques agricoles
This compound: trouve une application dans l'agriculture, en particulier dans la synthèse d'agrochimiques tels que les pesticides et les herbicides . Ces composés aident à protéger les cultures contre les ravageurs et les maladies, augmentant ainsi la productivité agricole. Cependant, leur utilisation doit être soigneusement gérée en raison de leur toxicité potentielle et de leur impact environnemental.
Science des matériaux
En science des matériaux, la this compound est impliquée dans la synthèse de nouveaux matériaux . Ses propriétés chimiques lui permettent d'être un précurseur ou un composant dans les polymères, les revêtements et autres matériaux avancés qui nécessitent des caractéristiques mécaniques ou chimiques spécifiques.
Études d'impact environnemental
L'impact environnemental des produits chimiques tels que la this compound est un domaine d'étude important . Les chercheurs étudient son comportement dans les écosystèmes, sa persistance et ses effets sur divers organismes. Ces recherches sont essentielles pour développer des stratégies visant à atténuer tout effet environnemental négatif.
Recherche biochimique
En biochimie, la this compound peut être utilisée comme élément de construction dans la synthèse de molécules plus complexes . Elle peut faire partie de recherches visant à comprendre les voies métaboliques ou les interactions entre différents composés biochimiques.
Applications pharmacologiques
La recherche en pharmacologie peut impliquer la this compound comme intermédiaire potentiel dans la synthèse de médicaments . Ses propriétés structurelles pourraient en faire un candidat pour le développement de nouveaux agents thérapeutiques, bien que sa sécurité et son efficacité nécessitent une évaluation approfondie.
Évaluations de la sécurité et de la toxicité
Enfin, la this compound fait l'objet d'évaluations de la sécurité et de la toxicité . Ces études sont cruciales pour déterminer les pratiques de manipulation sûres, les risques potentiels pour la santé et les directives d'utilisation appropriées dans les milieux industriels et de recherche.
Safety and Hazards
2-Chloro-5-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mécanisme D'action
Mode of Action
As a monoalkylamine, it may participate in various chemical reactions, potentially influencing the function of its targets . More detailed studies are required to elucidate the precise interactions and changes resulting from its action .
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-5-methylaniline are not clearly defined in the available resources. Given its chemical structure, it might be involved in various biochemical processes. Further investigations are necessary to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-5-methylaniline is currently limited. These properties play a crucial role in determining the bioavailability of the compound. Future research should focus on these aspects to better understand the pharmacokinetics of 2-Chloro-5-methylaniline .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methylaniline’s action are not well-established. As an aniline derivative, it might have various effects depending on its specific targets and mode of action. More comprehensive studies are needed to describe these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-methylaniline. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and interactions with its targets . .
Propriétés
IUPAC Name |
2-chloro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCXFOQUFPEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074554 | |
| Record name | 2-Chloro-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-81-8 | |
| Record name | 2-Chloro-5-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-M-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NGJ21B5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has 2-chloro-5-methylaniline demonstrated any antioxidant properties?
A2: While 2-chloro-5-methylaniline itself wasn't tested for antioxidant activity in the provided research, it served as a precursor in the synthesis of novel oxime derivatives. [] Specifically, it reacted with ω-chloro-isonitrosoacetophenone to yield one of these derivatives. This derivative, alongside others synthesized in the study, displayed notable antioxidant activities and lipid peroxidation inhibition when compared to standard antioxidants like BHA, TBHQ, BHT, and trolox. [] This suggests that incorporating 2-chloro-5-methylaniline into the oxime structure might contribute to the observed antioxidant properties.
Q2: Are there any safety concerns regarding the synthesis of 2-chloro-5-methylaniline?
A3: While not directly addressed in the provided research, a separate publication highlights a safety concern related to 2-chloro-5-methylaniline synthesis. [] The paper describes an explosion that occurred during an attempted synthesis of the compound. The explosion was attributed to the formation of an arylhydroxylamine intermediate during a palladium-catalyzed hydrazine reduction. This incident underscores the importance of careful consideration and potential hazards associated with specific synthetic routes for 2-chloro-5-methylaniline.
Q3: What research tools and resources are available for further investigations on 2-chloro-5-methylaniline?
A3: Further research on 2-chloro-5-methylaniline can leverage a variety of tools and resources:
- Computational Chemistry: As demonstrated in the literature, computational methods like DFT can be employed to predict the molecule's properties and reactivity. [, ] This can guide the design of new derivatives with potentially improved functionalities.
- Spectroscopic Techniques: FT-IR and FT-Raman spectroscopy provide valuable information about the molecule's vibrational modes and structural features, aiding in its characterization and analysis. [, ]
- Antioxidant Assays: Given the promising antioxidant activity observed in its oxime derivative, standardized antioxidant assays can be utilized to directly assess the antioxidant potential of 2-chloro-5-methylaniline itself. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



